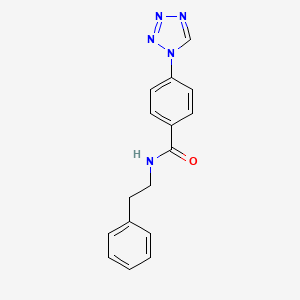
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has received significant attention in scientific research. It is a potent inhibitor of various enzymes and has been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one involves the inhibition of various enzymes, as mentioned earlier. It has been found to inhibit the activity of lipoxygenases, which are involved in the production of leukotrienes, a type of inflammatory mediator. It also inhibits the activity of cyclooxygenases, which are involved in the production of prostaglandins, another type of inflammatory mediator. Furthermore, it inhibits the activity of phospholipases, which are involved in the breakdown of cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one have been extensively studied. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one in lab experiments include its potent inhibitory activity against various enzymes, making it a useful tool for studying the mechanisms of inflammation and cancer. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one. One potential direction is to study its potential therapeutic applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Another direction is to study its potential use as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo, as well as its potential toxicity.
In conclusion, 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. Its potent inhibitory activity against various enzymes makes it a useful tool for studying the mechanisms of inflammation and cancer. However, further studies are needed to determine its safety and efficacy in vivo, as well as its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one involves the condensation of 3-bromo-4,5-dimethoxybenzaldehyde and 2,5-dichlorophenylglyoxal with urea in the presence of a catalytic amount of acetic acid. The resulting product is then purified by recrystallization to obtain a white crystalline solid.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been found to inhibit various enzymes such as lipoxygenases, cyclooxygenases, and phospholipases, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
(4Z)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrCl2NO4/c1-24-15-7-9(5-12(19)16(15)25-2)6-14-18(23)26-17(22-14)11-8-10(20)3-4-13(11)21/h3-8H,1-2H3/b14-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNQDLVXBCHMQT-NSIKDUERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrCl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5304944.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304956.png)
![3-(3,4-difluorophenyl)-5-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5304965.png)
![4-[2-(3-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304966.png)
![5-amino-3-{2-[2-(benzyloxy)-3,5-dichlorophenyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5304983.png)
![4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide](/img/structure/B5304985.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5304986.png)
![1'-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5304990.png)
![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5304997.png)
![1-[2-(benzyloxy)-5-chlorobenzoyl]-4-methylpiperazine](/img/structure/B5305000.png)
![3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5305005.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B5305014.png)
![methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5305033.png)